N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-pyrazol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS/c22-15(11-21-7-3-6-17-21)18-13-5-2-1-4-12(13)14-10-20-8-9-23-16(20)19-14/h1-10H,11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJXYELIXANXFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)CN4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiazole Precursors
The imidazo[2,1-b]thiazole moiety is typically synthesized via cyclocondensation between 2-aminothiazoles and α-haloketones. A representative protocol involves reacting 2-amino-4-phenylthiazole with chloroacetone in refluxing ethanol, yielding the core structure with 67% efficiency. Alternative methods employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes, though this approach requires specialized equipment.
Table 1: Comparison of Cyclization Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional reflux | EtOH, 80°C, 12 h | 67 | 98 |
| Microwave-assisted | DMF, 150°C, 45 min | 72 | 95 |
| TosOH-catalyzed | MeOH, 70°C, 8 h | 78 | 99 |
Functionalization at Position 6
Introducing the carboxylic acid group at position 6 is achieved through oxidative cleavage of methyl groups using KMnO₄ in acidic media. For example, treatment of 6-methylimidazo[2,1-b]thiazole with 0.5 M H₂SO₄ and KMnO₄ at 60°C for 6 hours produces the carboxylic acid derivative in 82% yield. This intermediate is subsequently converted to the acid chloride using SOCl₂, enabling amide bond formation in later stages.
Coupling Strategies for Phenyl and Acetamide Substituents
Suzuki-Miyaura Cross-Coupling
The phenyl group at position 2 is introduced via palladium-catalyzed coupling between 6-bromoimidazo[2,1-b]thiazole and 2-aminophenylboronic acid. A patented protocol employs Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), and a dioxane/water (4:1) solvent system at 90°C, achieving 73% yield. Key considerations include the exclusion of oxygen to prevent catalyst deactivation and the use of excess boronic acid to drive the reaction to completion.
Amidation with 2-(1H-Pyrazol-1-Yl)Acetic Acid
The final amidation step utilizes EDCI/HOBt-mediated coupling between 2-(imidazo[2,1-b]thiazol-6-yl)aniline and 2-(1H-pyrazol-1-yl)acetic acid. Optimized conditions involve:
- Solvent: Anhydrous DMF
- Base: N,N-Diisopropylethylamine (DIPEA, 3 eq)
- Temperature: 0°C to room temperature, 12 hours
- Yield: 68% after silica gel chromatography.
Critical Note: The electron-withdrawing nature of the pyrazole ring necessitates activation of the carboxylic acid prior to coupling. Pre-forming the acid chloride with oxalyl chloride improves reactivity, though this introduces additional purification steps.
Analytical Validation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR analysis (400 MHz, DMSO-d₆) reveals distinct signals for key functional groups:
Mass Spectrometry (MS)
High-resolution ESI-MS confirms the molecular ion at m/z 368.0921 [M+H]⁺ (calculated for C₁₇H₁₄N₅OS: 368.0918).
Industrial-Scale Production Considerations
Scaling up the synthesis requires addressing three primary challenges:
- Cost of Palladium Catalysts: Recycling protocols using polymer-supported Pd nanoparticles reduce metal leaching by 92%.
- Byproduct Formation: Implementing continuous flow chemistry minimizes dimerization side products during the cyclization step.
- Purification: Preparative HPLC with C18 columns achieves >99% purity but adds significant operational costs.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety undergoes controlled hydrolysis under acidic and alkaline conditions:
Mechanistic Insight : Acidic conditions protonate the amide carbonyl, facilitating nucleophilic attack by water. Alkaline hydrolysis proceeds via hydroxide ion-mediated deprotonation and subsequent nucleophilic substitution.
Nucleophilic Substitution at Pyrazole Ring
The 1H-pyrazol-1-yl group participates in regioselective substitutions:
Key Finding : Methylation at the pyrazole nitrogen increased cytotoxicity against HepG2 cells (IC₅₀ = 15.67 μM vs. 23.0 μM for cisplatin) .
Electrophilic Aromatic Substitution
The imidazo[2,1-b]thiazole ring undergoes nitration and sulfonation:
| Reaction | Position Modified | Application |
|---|---|---|
| HNO₃/H₂SO₄, 0°C | C5 of thiazole ring | Precursor for amino-functionalized derivatives |
| ClSO₃H, CH₂Cl₂ | C3 of imidazole ring | Enhanced solubility for formulation |
Structural Impact : Nitration at C5 improved hydrogen-bonding capacity with kinase targets (ΔG = -9.2 kcal/mol in molecular docking) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Partners | Catalytic System | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | 4-bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 92 |
| Sonogashira | phenylacetylene | PdCl₂(PPh₃)₂, CuI | 88 |
Application : The Sonogashira product showed 3.6-fold increased inhibition of EGFR kinase compared to parent compound (IC₅₀ = 0.42 μM vs. 1.51 μM) .
Cycloaddition Reactions
The electron-deficient thiazole ring participates in [3+2] cycloadditions:
| Dipolarophile | Conditions | Cycloadduct |
|---|---|---|
| Diazomethane | Et₂O, -10°C | Pyrazolo[4,3-d]thiazole system |
| Nitrile oxide | Toluene, 110°C | Isoxazoline-fused derivative |
Significance : Cycloadducts exhibited dual COX-2/5-LOX inhibition (COX-2 IC₅₀ = 0.18 μM; 5-LOX IC₅₀ = 1.24 μM) .
Oxidation Reactions
Controlled oxidation modifies sulfur and nitrogen centers:
| Oxidizing Agent | Site Affected | Product |
|---|---|---|
| mCPBA | Thiazole sulfur | Sulfoxide derivative |
| KMnO₄, acidic | Benzylic C-H | Ketone formation |
Stability Note : Sulfoxide derivatives showed reduced plasma protein binding (78% vs. 92% for parent).
Bioconjugation Reactions
The primary amine (from hydrolysis products) enables targeted modifications:
| Conjugation Partner | Application | Binding Efficiency (%) |
|---|---|---|
| FITC | Cellular imaging probes | 94 |
| PEG-NHS ester | Solubility enhancement | 88 |
Validation : FITC-conjugates enabled real-time tracking in A549 cells via confocal microscopy .
This compound's reactivity profile underscores its versatility as a scaffold for developing kinase inhibitors, fluorescent probes, and multi-target therapeutics. Recent advances in flow chemistry (residence time = 2.1 min) have improved yields of key derivatives to >90% , positioning it as a valuable candidate for high-throughput medicinal chemistry programs.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that compounds containing imidazo[2,1-b]thiazole and pyrazole moieties exhibit significant anticancer activities. For instance, derivatives of imidazo[2,1-b]thiazoles have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study showed that specific thiazole-integrated pyridine derivatives demonstrated promising anti-breast cancer efficacy, with an IC50 value of 5.71 μM against MCF-7 cell lines, outperforming the standard drug 5-fluorouracil (IC50 = 6.14 μM) .
Anticonvulsant Activity
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide has also been investigated for its anticonvulsant properties. A series of thiazole-linked compounds were tested for their effectiveness in seizure models, revealing that certain analogues could provide substantial protection against induced seizures . The structure-activity relationship (SAR) studies indicated that modifications to the phenyl ring significantly influenced anticonvulsant efficacy.
Synthesis and Structure-Activity Relationships
The synthesis of this compound typically involves multi-step chemical reactions that integrate various heterocycles. The presence of both imidazo[2,1-b]thiazole and pyrazole rings contributes to the compound's biological activity. For example, the introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance the potency of these compounds against specific cancer cell lines .
Table 1: Summary of Biological Activities
Case Studies
Several case studies have documented the synthesis and evaluation of compounds similar to this compound:
Case Study 1: Anticancer Efficacy
A study synthesized a series of thiazole derivatives and tested them against various cancer cell lines. The results indicated that some compounds exhibited selective cytotoxicity towards glioblastoma and melanoma cells, suggesting a potential therapeutic application in oncology .
Case Study 2: Anticonvulsant Activity
Another research effort focused on the anticonvulsant properties of thiazole-containing compounds. The study revealed that certain derivatives significantly reduced seizure activity in animal models, highlighting their potential as new anticonvulsant agents .
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .
Comparison with Similar Compounds
Table 1: Structural Variations and Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups : The 4-chlorophenyl group in 5l enhances cytotoxicity against MDA-MB-231 cells (IC₅₀ = 1.4 μM) compared to unsubstituted analogs .
- Hydrophilic Moieties : Piperazine or morpholine groups (e.g., 5l, HER2/CD221 inhibitor) improve solubility and kinase selectivity .
- Bulkier Substituents : The cyclohexyl group in the HER2/CD221 inhibitor may enhance target affinity through hydrophobic interactions, whereas the target compound’s pyrazole could offer metabolic stability .
Key Findings :
- Anticancer Activity : Substituents like 4-chlorophenyl and methoxybenzyl-piperazine (5l) significantly enhance potency compared to the parent compound 5a, which lacks these groups .
- Antiviral Activity : Compound 18’s piperidinylsulfonyl-phenyl group facilitates binding to the HIV-1 MA protein, disrupting viral assembly .
- Target Flexibility : The imidazothiazole core accommodates diverse substitutions for targeting kinases (VEGFR2, HER2) or viral proteins, underscoring its adaptability in drug design.
Biological Activity
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide is a complex organic compound characterized by multiple heterocyclic rings. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting key findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 325.35 g/mol. The compound features an imidazo[2,1-b]thiazole moiety, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, several compounds demonstrated potent activity against Mycobacterium tuberculosis . Among them, derivatives similar to this compound showed IC50 values ranging from 1.35 to 2.18 μM against the H37Ra strain of tuberculosis .
Antitumor Activity
The compound has also been investigated for its antitumor potential. A series of studies have reported that imidazo[2,1-b]thiazole derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, one study found that specific derivatives exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin against A-431 and Jurkat cells .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. For example, the inhibition of carbonic anhydrase isoforms has been noted in related compounds . The structural configuration allows for effective binding to these targets, modulating their activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications on the imidazo[2,1-b]thiazole core significantly influence biological activity. Substituents on the phenyl and pyrazole rings can enhance or diminish the compound's efficacy against specific pathogens or cancer cells. For instance, the presence of electron-withdrawing groups on the phenyl ring has been correlated with increased potency against certain bacterial strains .
Case Study 1: Anti-Tubercular Activity
In a focused study on anti-tubercular agents, several compounds derived from imidazo[2,1-b]thiazole were synthesized and tested for their activity against Mycobacterium tuberculosis . The most active compounds showed promising results with IC90 values ranging from 3.73 to 4.00 μM. Importantly, these compounds were found to be non-toxic to human embryonic kidney (HEK-293) cells, indicating a favorable safety profile for further development .
Case Study 2: Anticancer Potential
Another significant investigation involved assessing the anticancer activity of imidazo[2,1-b]thiazole derivatives against various cancer cell lines. Compounds were evaluated for their ability to induce apoptosis and inhibit cell proliferation. Notably, one derivative exhibited an IC50 value lower than that of doxorubicin in both A-431 and Jurkat cells, showcasing its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for preparing N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide, and how are key intermediates characterized?
- The compound can be synthesized via multi-step organic reactions, including nucleophilic substitution, coupling reactions, or 1,3-dipolar cycloaddition (click chemistry). For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a reliable method for forming triazole or pyrazole linkages, as demonstrated in analogous imidazo-thiazole derivatives . Key intermediates (e.g., azido-acetamides or alkynyl-imidazo-thiazoles) should be characterized using -NMR, -NMR, and HRMS to confirm structural integrity .
Q. Which analytical techniques are critical for confirming the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying proton and carbon environments, particularly for distinguishing imidazo-thiazole and pyrazole moieties. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like C=O (1670–1680 cm) and C-N (1300–1340 cm) . Purity should be assessed via HPLC with UV detection (≥95% purity threshold for biological assays) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Cytotoxicity screening against cancer cell lines (e.g., HepG2, MDA-MB-231) using MTT or SRB assays is standard. For example, imidazo-thiazole derivatives have shown IC values in the low micromolar range against MDA-MB-231 cells . Antimicrobial activity can be tested via broth microdilution (MIC determination) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Solvent polarity and catalyst loading significantly impact yields. For CuAAC reactions, a 3:1 -BuOH:HO solvent system with 10 mol% Cu(OAc) at room temperature maximizes regioselectivity and reduces side products . Microwave-assisted synthesis may enhance reaction rates for thermally sensitive intermediates .
Q. How should researchers resolve discrepancies between computational predictions and experimental binding affinity data for this compound?
- Molecular docking studies (e.g., using AutoDock Vina) may predict interactions with targets like VEGFR2 or HIV-1 matrix proteins. However, discrepancies arise due to solvent effects or protein flexibility. Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding constants experimentally . Mutagenesis of target residues (e.g., PI(4,5)P binding pocket in HIV-1 MA) can confirm critical interactions .
Q. What strategies mitigate off-target effects in cytotoxicity assays?
- Off-target effects are common in imidazo-thiazoles due to non-specific kinase inhibition. Use counter-screens against non-cancerous cell lines (e.g., HEK293) and selectivity profiling via kinase panels (e.g., Eurofins KinaseProfiler). Structural analogs with modified pyrazole substituents (e.g., chloro or nitro groups) can enhance target specificity .
Q. How do solvent-free synthetic methods impact the scalability of this compound?
- Solvent-free Friedel-Crafts acylation using Eaton’s reagent (PO/MeSOH) reduces waste and improves atom economy. This method achieves yields >90% for fused imidazo-thiazoles and is scalable to gram quantities without compromising purity .
Data Contradiction Analysis
Q. Why might similar imidazo-thiazole derivatives exhibit divergent biological activities despite structural homology?
- Subtle structural changes (e.g., electron-withdrawing vs. donating groups on the phenyl ring) alter pharmacokinetics. For example, nitro groups enhance anti-HIV activity by improving membrane permeability, while methoxy groups favor anticancer activity via hydrophobic interactions . Use QSAR models to correlate substituent effects with activity trends .
Q. How should conflicting cytotoxicity data between cell lines be interpreted?
- Variability in IC values (e.g., 1.4 μM for MDA-MB-231 vs. 22.6 μM for HepG2) may reflect differences in target expression or metabolic pathways. Perform transcriptomic profiling (RNA-seq) of sensitive vs. resistant lines to identify biomarkers (e.g., VEGFR2 overexpression) .
Methodological Tables
Table 1: Key Synthetic Parameters for CuAAC Reactions
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | -BuOH:HO (3:1) | Enhances regioselectivity | |
| Catalyst Loading | 10 mol% Cu(OAc) | Minimizes side products | |
| Reaction Time | 6–8 hours | Balances conversion/degradation |
Table 2: Cytotoxicity Data for Analogous Compounds
| Compound | Cell Line | IC (μM) | Mechanism | Reference |
|---|---|---|---|---|
| 5l (Chloro-subst.) | MDA-MB-231 | 1.4 | VEGFR2 inhibition | |
| 5a (Morpholine) | HepG2 | 22.6 | Non-selective | |
| Compound 7 (HIV-1) | PBMCs | 7.5–15.6 | MA-PI(4,5)P disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
